molecular formula C17H18ClNOS B5719634 N-(3-chloro-4-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide

N-(3-chloro-4-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide

Cat. No. B5719634
M. Wt: 319.8 g/mol
InChI Key: UICPJHPEAKQWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide, also known as CMMDCA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a thioacetamide derivative that has been synthesized using various methods. The synthesis of CMMDCA has been extensively studied, and its scientific research application has been investigated for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide is not fully understood. However, it has been proposed that this compound exerts its effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. It has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. It has also been shown to induce apoptosis in cancer cells, which may be due to its ability to activate the p38 MAPK signaling pathway. Furthermore, this compound has been shown to scavenge free radicals and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chloro-4-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines. This makes it a potential candidate for the development of anti-inflammatory drugs. Furthermore, its ability to induce apoptosis in cancer cells makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide. One area of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the investigation of the mechanism of action of this compound in more detail. Furthermore, research could be conducted to investigate the potential use of this compound in the treatment of other diseases, such as neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been achieved using different methods. One of the most common methods is the reaction of 3-chloro-4-methylaniline with 2-methylbenzyl mercaptan in the presence of acetic anhydride. The reaction mixture is then treated with acetic acid to obtain the final product, this compound. Other methods involve the use of different reagents and solvents to achieve the synthesis of this compound.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been investigated for its scientific research application in various fields. It has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. It has also been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Furthermore, this compound has been studied for its potential use as an antioxidant, as it has been shown to scavenge free radicals and protect against oxidative stress.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-12-5-3-4-6-14(12)10-21-11-17(20)19-15-8-7-13(2)16(18)9-15/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICPJHPEAKQWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSCC2=CC=CC=C2C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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